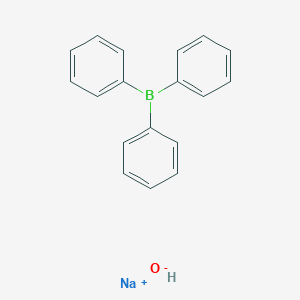
Tin(iv)2,3-naphthalocyanine dichloride
概要
説明
Tin(IV) 2,3-naphthalocyanine dichloride is a member of the metal-based phthalocyanines family. This compound is known for its unique properties, particularly its ability to act as an electron donor material in organic photovoltaic cells. It has a molecular formula of C48H24Cl2N8Sn and a molecular weight of 902.37 . The compound is notable for its absorption in the near-infrared and infrared regions of the electromagnetic spectrum, which makes it highly efficient in converting solar energy .
準備方法
The synthesis of Tin(IV) 2,3-naphthalocyanine dichloride typically involves the reaction of tin(IV) chloride with 2,3-naphthalocyanine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving automated systems to control temperature, pressure, and reaction time .
化学反応の分析
Tin(IV) 2,3-naphthalocyanine dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atoms in the compound can be substituted with other ligands through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized naphthalocyanine derivatives, while substitution reactions can produce a range of tin complexes with different ligands .
科学的研究の応用
Tin(IV) 2,3-naphthalocyanine dichloride has a wide range of scientific research applications:
作用機序
The mechanism of action of Tin(IV) 2,3-naphthalocyanine dichloride involves its ability to absorb light and transfer electrons. In organic photovoltaic cells, the compound absorbs photons from sunlight, exciting electrons to a higher energy state. These excited electrons are then transferred to an electron acceptor material, generating an electric current .
In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that can damage and kill cancer cells . The molecular targets and pathways involved in these processes include the naphthalocyanine ring and the tin center, which play crucial roles in light absorption and electron transfer .
類似化合物との比較
Tin(IV) 2,3-naphthalocyanine dichloride can be compared with other metal-based phthalocyanines, such as:
Zinc phthalocyanine: Similar in structure but contains zinc instead of tin.
Copper phthalocyanine: Contains copper and is widely used as a pigment and in photovoltaic applications.
Iron phthalocyanine: Contains iron and is used as a catalyst in various chemical reactions.
The uniqueness of Tin(IV) 2,3-naphthalocyanine dichloride lies in its ability to absorb light in the near-infrared and infrared regions, making it particularly effective in applications requiring high light absorption and electron transfer efficiency .
特性
IUPAC Name |
54,54-dichloro-13,26,39,52,53,55,56,57-octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.03,8.012,53.015,24.016,21.028,37.029,34.038,55.041,50.042,47]heptapentaconta-1(52),2(11),3,5,7,9,12,14(57),15(24),16,18,20,22,25,27,29,31,33,35,37,39,41(50),42,44,46,48,51(56)-heptacosaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24N8.2ClH.Sn/c1-5-13-29-25(9-1)17-21-33-37(29)45-49-41(33)54-46-39-31-15-7-3-11-27(31)19-23-35(39)43(51-46)56-48-40-32-16-8-4-12-28(32)20-24-36(40)44(52-48)55-47-38-30-14-6-2-10-26(30)18-22-34(38)42(50-47)53-45;;;/h1-24H;2*1H;/q-2;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSKSBDALIRBQT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=NC3=NC5=C6C(=C7N5[Sn](N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC1=CC=CC=C12)C1=CC=CC=C1C=C9)(Cl)Cl)C=CC1=CC=CC=C16 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H24Cl2N8Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


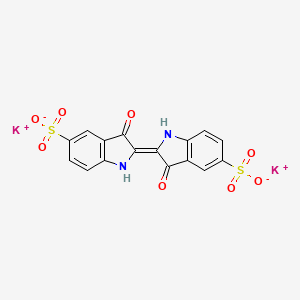
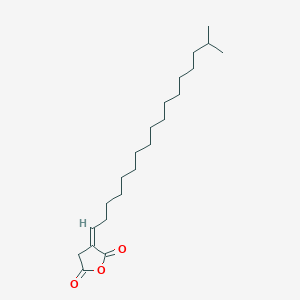
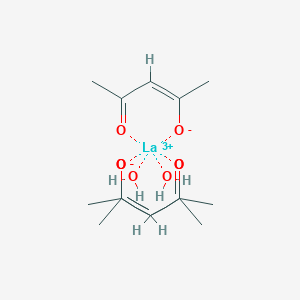
![N-((2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8034571.png)
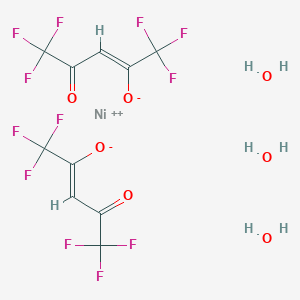
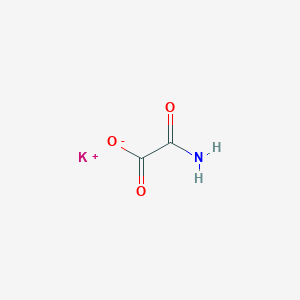
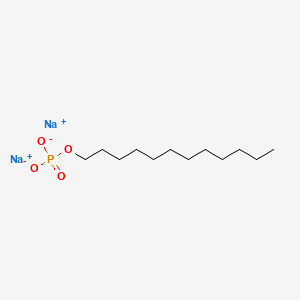
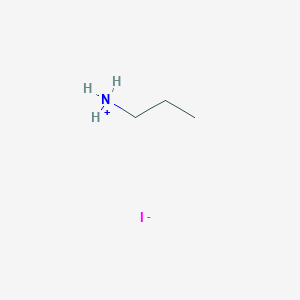
](/img/structure/B8034608.png)
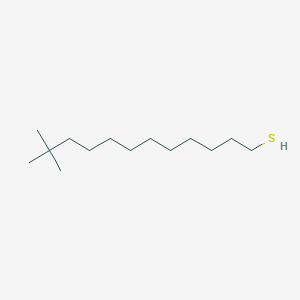


![Tricyclo[5.2.1.0(2,6)]decanedimethanol](/img/structure/B8034634.png)
